molecular formula C141H271N3O58P- B14034511 DSPE-PEG46-NH-Mal

DSPE-PEG46-NH-Mal

Cat. No.: B14034511
M. Wt: 2967.6 g/mol
InChI Key: UWURYGSPACNPEA-NVEVJRGJSA-M
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide (DSPE-PEG46-NH-Mal) is a PEG-modified lipid. It is widely used in the formation of long-circulating liposomes and micelles, which are essential for drug delivery systems. This compound is known for its ability to maintain the integrity of micelle particles even under hemodilution, making it suitable for targeting and accumulating in solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide is unique due to its specific polyethylene glycol chain length and the presence of the maleimide group, which allows for selective conjugation with thiol-containing molecules. This specificity makes it highly suitable for targeted drug delivery and bioconjugation applications .

Properties

Molecular Formula

C141H271N3O58P-

Molecular Weight

2967.6 g/mol

IUPAC Name

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1

InChI Key

UWURYGSPACNPEA-NVEVJRGJSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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